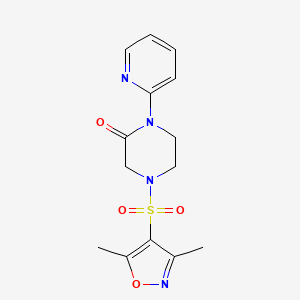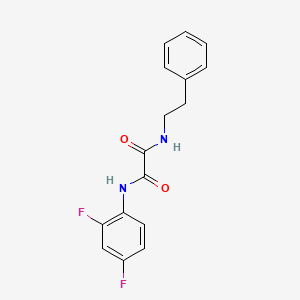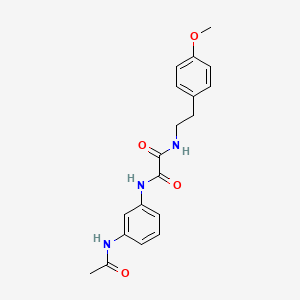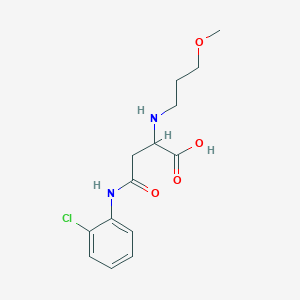
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one, also known as DSP-6952, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DSP-6952 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and cognitive function. In
Scientific Research Applications
Anticancer Activity
A series of derivatives, including 4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Compounds in this series exhibited good activity, with some showing potential as anticancer agents deserving further research. The investigation highlights the compounds' efficacy in inhibiting the growth of cancer cells, indicating their potential in anticancer therapy (Mallesha et al., 2012).
Supramolecular Chemistry
Research into supramolecular complexes involving sulfadiazine and pyridines has revealed the capability of such structures to form reconfigurable exteriors. This study focuses on the interaction between sulfadiazine, pyridines, and derivatives, showing the versatility of these compounds in crystal engineering and their chameleon-like behavior at the co-crystal–salt boundary. These findings contribute to our understanding of hydrogen-bond motifs and their applications in designing new crystal structures (Elacqua et al., 2013).
Antibacterial Activity
A study on new derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, including those similar to the specified compound, was conducted to assess their antibacterial activity. These compounds showed significant efficacy against a range of aerobic and anaerobic bacteria, indicating their potential in developing new antibacterial agents. The research provides insight into the compounds' electronic structure and tautomerism, contributing to the field of antibacterial drug development (Sączewski et al., 2014).
Antioxidant Applications
Analogues of the compound, possessing free radical scavenger groups, have been synthesized and evaluated for their protective effects against cell viability and glutathione levels reduction induced by hydrogen peroxide. These studies indicate the potential of these compounds in the preventive treatment of diseases associated with oxidative stress, such as cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of derivatives of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, closely related to the target compound, have been detailed. These studies reveal the conformation and geometry of such compounds, contributing valuable information to the field of chemical crystallography and aiding in the understanding of molecular interactions and structure-property relationships (Karczmarzyk & Malinka, 2004).
properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-16-10)23(20,21)17-7-8-18(13(19)9-17)12-5-3-4-6-15-12/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLDWWRFTZZKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)


![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)
![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)
![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)
![2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2828210.png)